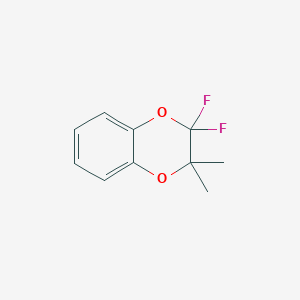

2,2-Difluoro-3,3-dimethyl-1,4-benzodioxene

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-difluoro-2,2-dimethyl-1,4-benzodioxine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-9(2)10(11,12)14-8-6-4-3-5-7(8)13-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJPBAMVQLMHHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OC2=CC=CC=C2O1)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations for Dynamic Behavior

Further research in the field of computational chemistry may, in the future, provide the necessary data to elaborate on these aspects for 2,2-Difluoro-3,3-dimethyl-1,4-benzodioxene. At present, however, the information required to construct the requested article is not available in the public domain.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For 2,2-Difluoro-3,3-dimethyl-1,4-benzodioxene, a combination of one-dimensional and two-dimensional NMR techniques is utilized to assign the proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) signals, providing a complete picture of the molecular framework.

¹⁹F NMR for Characterizing Fluorine Environments

Fluorine-19 NMR is particularly crucial for characterizing fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org In this compound, the two fluorine atoms are chemically equivalent, assuming free rotation or rapid conformational averaging. This would result in a single resonance in the ¹⁹F NMR spectrum.

Furthermore, coupling between the fluorine nuclei and adjacent protons (if any) or carbons can provide additional structural information. In this specific molecule, no direct proton coupling to the fluorine atoms is expected. However, two-bond (²J) and three-bond (³J) couplings to the methyl protons and aromatic protons, respectively, might be observable, though likely small. The most significant coupling would be the two-bond coupling to the C3 carbon and the one-bond coupling to the C2 carbon in the ¹³C spectrum.

Table 1: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

|---|

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional NMR experiments are essential for unambiguously assigning the complex proton and carbon spectra of this compound and establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. sdsu.eduyoutube.comemerypharma.com For the target molecule, COSY would primarily show correlations between the protons on the aromatic ring, helping to assign their relative positions. No cross-peaks would be expected for the isolated methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. sdsu.eduemerypharma.comyoutube.com This experiment is fundamental for assigning the carbon signals of the aromatic ring and the methyl groups by linking them to their attached protons. The C2 carbon, bearing the two fluorine atoms, and the C3 carbon, bearing the two methyl groups, as well as the oxygen-bearing aromatic carbons, would not show correlations in an HSQC spectrum as they have no directly attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between carbon and hydrogen atoms, which is critical for piecing together the molecular skeleton. sdsu.eduyoutube.com For this compound, HMBC would be invaluable. Key expected correlations include:

The methyl protons to the C3 carbon, the other methyl carbon, and the C2 carbon.

The aromatic protons to adjacent and geminal aromatic carbons.

The methyl protons to the C2 carbon, providing a crucial link across the dioxene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation. youtube.com In this case, NOESY could show correlations between the methyl protons and the adjacent aromatic proton, confirming their spatial proximity.

Table 2: Predicted 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Expected Key Correlations |

|---|---|---|

| COSY | ¹H - ¹H | Aromatic protons with their neighbors. |

| HSQC | ¹H - ¹³C (¹J) | Aromatic CH groups; Methyl CH₃ groups. |

| HMBC | ¹H - ¹³C (ⁿJ, n=2,3) | Methyl protons to C2, C3; Aromatic protons to other aromatic carbons. |

Relaxation Studies for Molecular Dynamics Information

NMR relaxation studies, which measure the rates at which nuclear spins return to equilibrium after perturbation, can provide detailed insights into the molecular dynamics of this compound. nih.gov Measurements of the longitudinal (T₁) and transverse (T₂) relaxation times for both ¹⁹F and ¹³C nuclei can be particularly informative.

For the CF₂ group, ¹⁹F relaxation rates are sensitive to the rotational dynamics of the molecule and any internal motions. nih.gov By analyzing the temperature dependence of these relaxation times, it is possible to determine the rotational correlation time of the molecule and the activation energy for internal rotations. Such studies can reveal the conformational flexibility of the dioxene ring.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Formula Confirmation

Mass spectrometry provides essential information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns under ionization, which aids in structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula. For this compound (C₁₀H₁₀F₂O₂), the expected exact mass can be calculated and compared to the experimental value, confirming the elemental composition.

Table 3: Predicted HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass |

|---|

Tandem Mass Spectrometry (MS/MS) for Fragment Identification

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a series of daughter ions. The analysis of these fragments provides detailed structural information. For cyclic ethers, fragmentation often occurs via α-cleavage or other characteristic rearrangements. nih.govresearchgate.netuga.edu

For this compound, the initial ionization would likely form the molecular ion [M]⁺•. Subsequent fragmentation pathways could include:

Loss of a methyl group: A common fragmentation for molecules containing tertiary carbons, leading to a [M-15]⁺ ion.

Cleavage of the dioxene ring: This could lead to various fragment ions, including the loss of a neutral fragment like CF₂O.

Retro-Diels-Alder type reaction: If applicable to the heterocyclic ring, this could lead to characteristic fragment ions.

By analyzing the masses and structures of these fragment ions, the connectivity of the original molecule can be confirmed.

Table 4: Predicted Key MS/MS Fragments for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss |

|---|---|---|

| 200 | 185 | CH₃ |

| 200 | 134 | CF₂O |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insight

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure of compounds by probing their vibrational modes. americanpharmaceuticalreview.comethz.chyoutube.com These techniques are complementary, providing a detailed fingerprint of the functional groups present and offering insights into the molecule's conformation. americanpharmaceuticalreview.comrsc.org

For 2,2-difluoro-1,3-benzodioxole (B44384), Attenuated Total Reflectance (ATR) a form of Infrared (IR) spectroscopy data has been reported. nih.gov The major absorption peaks from the ATR-IR spectrum are indicative of the specific vibrational modes within the molecule. The presence of the aromatic ring, the ether linkages, and the unique gem-difluoro group each give rise to characteristic bands.

Key regions in the IR spectrum for this compound would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C stretching: Appearing in the 1450-1600 cm⁻¹ region.

C-O-C stretching: Associated with the dioxole ring, usually found in the 1000-1300 cm⁻¹ range.

C-F stretching: The highly polar carbon-fluorine bonds are expected to produce strong absorption bands, typically in the 1000-1400 cm⁻¹ region.

Table 1: Prominent Infrared Absorption Peaks for 2,2-Difluoro-1,3-benzodioxole

| Frequency (cm⁻¹) | Intensity | Probable Assignment |

|---|---|---|

| 1508 | Strong | Aromatic C=C stretch |

| 1260 | Strong | Asymmetric C-O-C stretch / C-F stretch |

| 1100 | Strong | Symmetric C-O-C stretch / C-F stretch |

| 930 | Medium | Aromatic C-H out-of-plane bend |

| 740 | Strong | Aromatic C-H out-of-plane bend |

Data derived from publicly available spectra. nih.gov

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for a complete understanding of a molecule's structure and the non-covalent interactions that govern its packing in the solid state.

As of the latest available data, a specific crystal structure for 2,2-difluoro-1,3-benzodioxole has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. While crystal structures for more complex derivatives containing the benzodioxole moiety exist researchgate.netnih.gov, this fundamental structure remains uncharacterized by X-ray diffraction.

Methodology for Crystal Growth and Data Collection

In the absence of experimental data for 2,2-difluoro-1,3-benzodioxole, a general methodology for obtaining suitable crystals for X-ray diffraction analysis can be proposed. Given that the compound is a liquid at room temperature sigmaaldrich.comsigmaaldrich.com, crystals would need to be grown at low temperatures.

A typical approach would involve dissolving the compound in a suitable organic solvent or a mixture of solvents. Slow evaporation of the solvent at a controlled, low temperature is a common technique. Alternatively, slow cooling of a saturated solution can also yield single crystals of sufficient quality. Once suitable crystals are obtained, a single crystal would be mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations. X-ray diffraction data would then be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Without an experimentally determined crystal structure, a detailed analysis of the bond parameters for 2,2-difluoro-1,3-benzodioxole is not possible. However, theoretical calculations (e.g., using Density Functional Theory) could provide predicted values for these parameters.

It would be expected that the C-F bond lengths would be in the typical range for gem-difluoroalkanes. The geometry of the benzodioxole ring system would be of particular interest, specifically the planarity of the five-membered dioxole ring and how the fluorine substitution influences it. Analysis of the crystal packing would reveal any intermolecular interactions, such as C-H···F or π-π stacking interactions, which are common in fluorinated aromatic compounds.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Reactivity and Mechanistic Investigations

Reactions Involving the Geminal Difluoro Moiety

The presence of two fluorine atoms on the same carbon atom (a geminal difluoro moiety) significantly influences the chemical properties of the molecule. This group is generally stable and its direct transformation presents considerable challenges.

Direct nucleophilic substitution of the fluorine atoms in saturated gem-difluoroalkanes like 2,2-Difluoro-3,3-dimethyl-1,4-benzodioxene is an energetically unfavorable process. The carbon-fluorine bond is the strongest single bond in organic chemistry, requiring harsh conditions to cleave. Unlike their gem-dichloro analogues, which can undergo substitution with reagents like potassium fluoride (B91410) to yield difluoro compounds google.com, the gem-difluoro group itself is highly resistant to displacement by common nucleophiles.

Reactions with strong nucleophiles under forcing conditions are unlikely to lead to clean substitution products. Instead, they would likely result in elimination or decomposition pathways. For related compounds like gem-difluoroalkenes, nucleophilic attack proceeds via an addition-elimination mechanism, which is not applicable to this saturated system chemrxiv.org. Therefore, functionalization via nucleophilic displacement of the fluorine atoms in this compound is not considered a viable synthetic strategy.

Table 1: Predicted Outcome of Nucleophilic Displacement on this compound

| Nucleophile | Predicted Conditions | Predicted Outcome |

| Hydroxide (e.g., NaOH) | High Temperature, High Pressure | Decomposition/Elimination |

| Alkoxide (e.g., NaOEt) | High Temperature, High Pressure | Decomposition/Elimination |

| Amine (e.g., NH₃) | High Temperature, High Pressure | No reaction or Decomposition |

| Cyanide (e.g., NaCN) | High Temperature, High Pressure | No reaction or Decomposition |

Fluorine-retentive functionalization strategies are a class of reactions where the gem-difluoro moiety is preserved while other parts of the molecule are modified. These methods have been extensively developed for gem-difluoroalkenes, which are versatile building blocks in organofluorine chemistry mdpi.com. Strategies include electrophilic additions, radical additions, and transition metal-catalyzed processes that exploit the electronic properties of the fluorinated double bond beilstein-journals.orggoogle.com.

However, for a saturated compound such as this compound, these specific strategies are not directly applicable as they fundamentally rely on the presence and reactivity of a C=C double bond. The gem-difluoro group in the target molecule is part of a saturated alkyl system, rendering it inert to the conditions used for fluorine-retentive functionalization of their unsaturated counterparts.

Difluorocarbene (:CF₂) is a highly reactive intermediate used for the synthesis of gem-difluorinated compounds. It is typically generated from precursors such as sodium chlorodifluoroacetate (ClCF₂CO₂Na) or (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br).

The compound this compound is a potential product of a difluorocarbene reaction, not a precursor to it. Theoretically, it could be synthesized by the reaction of difluorocarbene with a suitable substrate. For instance, the insertion of difluorocarbene into the carbonyl group of a hypothetical 3,3-dimethyl-1,4-benzodioxan-2-one could potentially form an epoxide intermediate that rearranges to the desired product. However, the compound itself is not expected to undergo transformations that generate difluorocarbene, as this would require cleavage of two C-C bonds, which is a high-energy process.

Functionalization of the 1,4-Benzodioxene Ring System

The aromatic portion of the molecule is susceptible to functionalization through various methods, including aromatic substitution and C–H activation strategies.

Electrophilic Aromatic Substitution (EAS): The 1,4-benzodioxene ring is electron-rich due to the electron-donating effect of the two ether oxygen atoms. These oxygen atoms act as activating groups and are ortho, para-directors for electrophilic aromatic substitution. In this compound, the two potential sites for substitution are positions 6 and 7 (para to the oxygens) and positions 5 and 8 (ortho to the oxygens).

Given the steric bulk of the gem-dimethyl group on the adjacent dioxane ring, electrophilic attack is most likely to occur at the less hindered 6- and 7-positions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 6-Nitro- and 7-Nitro-2,2-difluoro-3,3-dimethyl-1,4-benzodioxene |

| Bromination | Br₂, FeBr₃ | 6-Bromo- and 7-Bromo-2,2-difluoro-3,3-dimethyl-1,4-benzodioxene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 6-Acyl- and 7-Acyl-2,2-difluoro-3,3-dimethyl-1,4-benzodioxene |

Nucleophilic Aromatic Substitution (NAS): This type of reaction requires an aromatic ring to be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) and a good leaving group (e.g., a halide). The 1,4-benzodioxene ring in the title compound is electron-rich and lacks a suitable leaving group. Therefore, it is not expected to undergo nucleophilic aromatic substitution under standard conditions.

Modern synthetic chemistry has seen the development of transition-metal-catalyzed C–H functionalization, which allows for the direct conversion of C–H bonds into C–C, C–N, or C–O bonds. For this compound, these strategies could be applied to functionalize the aromatic ring.

The regioselectivity of such reactions would be dictated by the electronic nature of the ring and the specific catalyst system employed. Without a directing group, palladium-catalyzed C–H activation would likely favor the electron-rich 6- and 7-positions. The introduction of a directing group onto the aromatic ring would be necessary to achieve high regioselectivity at a specific C–H bond. For instance, if a carboxylic acid or amide were installed at position 6, further C-H activation could be directed to the 5- or 7-position, depending on the reaction mechanism and the catalyst used.

Reactions at the Dimethyl Substituents

There is no available information on the selective oxidation, reduction, or alpha-functionalization of the dimethyl groups specific to this compound.

Selective Oxidation or Reduction

No studies have been found that report on the selective oxidation or reduction of the methyl groups on this compound.

Alpha-Functionalization of Alkyl Groups

Research detailing the alpha-functionalization of the alkyl groups for this specific molecule is not present in the scientific literature.

Ring-Opening and Rearrangement Reactions

The chemoselective ring scission pathways and any potential thermally or photochemically induced rearrangements of this compound have not been documented.

Chemoselective Ring Scission Pathways

There are no published data on the selective cleavage of the dioxene ring in this compound.

Thermally or Photochemically Induced Rearrangements

No literature exists describing the thermal or photochemical rearrangement behavior of this compound.

Catalytic Transformations

No studies have been found that investigate or report on the catalytic transformations involving this compound.

This report underscores a potential area for future chemical research, as the unique combination of the difluoroether and gem-dimethyl functionalities within the benzodioxene framework could present novel and interesting reactivity. However, until such research is conducted and published, a detailed article on the reactivity of this specific compound cannot be responsibly generated.

Transition Metal-Catalyzed Coupling Reactions

There is no available scientific literature detailing the participation of this compound in transition metal-catalyzed coupling reactions. Research on related gem-difluoroalkenes often explores their utility as building blocks, but specific data for this compound is not present.

Organocatalytic Applications

Similarly, a review of scientific databases reveals no studies where this compound has been employed as a substrate or reagent in organocatalytic transformations. The potential for this compound in organocatalysis remains an unexplored area of chemical research.

Synthesis and Characterization of Derivatives and Analogs

Systematic Modification of the Benzene (B151609) Ring Substituents

The aromatic ring of 2,2-difluoro-3,3-dimethyl-1,4-benzodioxene is a prime target for modification to explore structure-property relationships. Standard electrophilic aromatic substitution reactions could introduce a variety of functional groups. For instance, nitration followed by reduction would yield amino derivatives, which could be further functionalized. Halogenation, such as bromination, could introduce a handle for subsequent cross-coupling reactions, like Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds.

The synthesis of various ring-disubstituted phenylcyanoacrylates, including difluoro and chlorofluoro derivatives, has been achieved through the Knoevenagel condensation of the corresponding benzaldehydes with isobutyl cyanoacetate. chemrxiv.org This suggests that if a formyl group were introduced onto the benzene ring of this compound, a similar condensation reaction could be employed to append a variety of side chains.

Table 1: Potential Benzene Ring Modifications and Corresponding Reagents

| Functional Group | Potential Reagents | Subsequent Transformations |

| Nitro (-NO₂) | HNO₃, H₂SO₄ | Reduction to amine (-NH₂) |

| Bromo (-Br) | Br₂, FeBr₃ | Cross-coupling reactions (e.g., Suzuki, Sonogashira) |

| Formyl (-CHO) | Vilsmeier-Haack reaction | Knoevenagel condensation, Wittig reaction |

| Acyl (-COR) | Acyl chloride, AlCl₃ | Further functionalization of the carbonyl group |

Variations in the Fluorination Pattern Beyond Geminal Difluorination

The geminal difluoro group at the 2-position is a key feature of the parent molecule. Creating analogs with different fluorination patterns would provide insight into the role of these fluorine atoms. For example, the synthesis of a monofluorinated analog would require a different synthetic strategy, potentially starting from a monofluorinated catechol derivative.

The synthesis of 4,4′-difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide from its dinitro precursor using reagents like tetrabutylammonium (B224687) fluoride (B91410) or cesium fluoride highlights a method for introducing fluorine atoms. researchgate.netmdpi.com While the starting material and product are structurally different from the target benzodioxene, the principle of nucleophilic fluorination could be explored if a suitable precursor with leaving groups at the 2-position were synthesized.

Alterations to the Dimethyl Groups

Modifying the dimethyl groups at the 3-position would influence the steric environment around the heterocyclic ring. Analogs with different alkyl groups, such as ethyl or isopropyl, could be synthesized by starting with the appropriately substituted catechol and a ketone other than acetone (B3395972) in the initial cyclization step. For instance, using butanone would yield a 3-ethyl-3-methyl analog.

Synthesis of Chiral Analogs

If the two substituents at the 3-position are different (e.g., a methyl and an ethyl group), the carbon at this position becomes a stereocenter, leading to the possibility of chiral analogs. The synthesis of such analogs in an enantiomerically pure form would require asymmetric synthesis methods.

One approach could be the use of a chiral auxiliary during the synthesis. Alternatively, a racemic mixture of the chiral analog could be synthesized and then resolved into its constituent enantiomers. Methods for the kinetic resolution of racemic benzoxazines using a chiral acylating agent like (S)-naproxen acyl chloride have been reported. mdpi.com A similar strategy could potentially be applied to resolve chiral derivatives of 2,2-difluoro-1,4-benzodioxene.

Asymmetric hydrosilylation of 2,2-difluoro-1,3-diketones using chiral frustrated Lewis pairs has been shown to produce α,α-difluoro-β-hydroxyketones with high enantioselectivity. researchgate.net This demonstrates a method for creating chiral centers in proximity to a difluoromethylene group, which could be a key step in a synthetic route towards chiral 2,2-difluoro-3,3-disubstituted-1,4-benzodioxene analogs.

Structure-Reactivity and Structure-Property Relationship Studies (Non-Clinical Focus)

Correlation of Structural Features with Chemical Reactivity

The reactivity of the ether linkages in the dioxene ring could also be studied under various conditions. The gem-difluoro group is expected to stabilize the acetal-like structure, potentially rendering it more resistant to hydrolysis compared to its non-fluorinated counterpart.

Modulation of Properties Through Chemical Modifications

The physicochemical properties of the molecule can be fine-tuned through the modifications described above. Fluorine substitution is known to impact properties such as lipophilicity, metabolic stability, and dipole moment. beilstein-journals.orgresearchgate.net

A systematic study of a series of derivatives would allow for the development of a quantitative structure-property relationship (QSPR) model. For example, the impact of different benzene ring substituents on the compound's solubility, melting point, and chromatographic retention times could be tabulated and analyzed.

Table 2: Predicted Impact of Modifications on Physicochemical Properties

| Modification | Predicted Effect on Lipophilicity (LogP) | Predicted Effect on Dipole Moment |

| Addition of a nitro group | Increase | Significant Increase |

| Addition of a bromo group | Increase | Moderate Increase |

| Replacement of dimethyl with diethyl | Increase | Minimal Change |

| Introduction of a hydroxyl group | Decrease | Increase |

It is important to note that these are predicted trends based on general chemical principles, and experimental verification would be necessary to establish definitive relationships for this class of compounds.

Potential Applications in Advanced Materials and Chemical Synthesis Excluding Clinical/biological

Role as a Synthetic Building Block or Intermediate

The unique combination of a difluoromethylene group, an aromatic ring, and a dioxane scaffold makes 2,2-Difluoro-3,3-dimethyl-1,4-benzodioxene a potentially valuable building block in organic synthesis. fluorochem.co.uk Fluorinated building blocks are crucial in developing complex molecules with enhanced properties. youtube.com

This compound can serve as a versatile precursor in various organic transformations. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The stability of the difluorodioxene moiety under many reaction conditions makes it a robust platform for sequential chemical modifications.

The synthesis of such fluorinated benzodioxenes would likely involve the fluorination of a corresponding carbonyl precursor or the reaction of a catechol derivative with a suitable difluorinated reagent. For instance, the analogous 2,2-difluoro-1,3-benzodioxole (B44384) is prepared from 2,2-dichloro-1,3-benzodioxole (B1313652) through a chlorine-fluorine exchange reaction. chemicalbook.comgoogle.com A similar strategy could foreseeably be adapted for the synthesis of the dimethyl derivative.

Table 1: Potential Synthetic Reactions Involving this compound

| Reaction Type | Reagents | Potential Product |

| Nitration | HNO₃/H₂SO₄ | Nitro-2,2-difluoro-3,3-dimethyl-1,4-benzodioxene |

| Halogenation | Br₂/FeBr₃ | Bromo-2,2-difluoro-3,3-dimethyl-1,4-benzodioxene |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Acyl-2,2-difluoro-3,3-dimethyl-1,4-benzodioxene |

| Lithiation/Functionalization | n-BuLi, then E⁺ | Functionalized this compound |

The rigid structure of the benzodioxene ring system combined with the electronic influence of the fluorine atoms makes this compound an attractive scaffold. In medicinal chemistry and materials science, rigid scaffolds are often used to orient functional groups in a precise three-dimensional arrangement to achieve desired interactions. The introduction of fluorine can enhance properties like metabolic stability and binding affinity in bioactive molecules. fluorochem.co.uk

The related compound, 2,2-difluoro-1,3-benzodioxole, is recognized as a useful difluoromethylated building block for synthesizing various pharmaceutically active compounds. chemicalbook.com By analogy, this compound could be employed to construct novel molecular architectures for applications in materials science, such as liquid crystals or functional dyes, where the control of molecular shape and electronic properties is critical.

Applications in Polymer Chemistry

Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. researchgate.net The incorporation of fluorinated monomers is a key strategy in the synthesis of these high-performance materials.

If functionalized with a polymerizable group, such as a vinyl or styrenyl moiety, this compound could act as a monomer for the production of specialty polymers. The resulting polymers would be expected to exhibit properties derived from the fluorinated benzodioxene unit.

Table 2: Predicted Properties of Polymers Incorporating this compound

| Property | Expected Characteristic | Rationale |

| Thermal Stability | High | Strong C-F bonds and aromatic character. researchgate.net |

| Chemical Resistance | High | The inertness of the fluorinated moiety. researchgate.net |

| Dielectric Constant | Low | Presence of fluorine atoms. |

| Refractive Index | Low | Typically observed for fluorinated polymers. |

| Gas Permeability | Potentially high | The gem-difluoro group can disrupt chain packing. |

The synthesis of such polymers could be achieved through various polymerization techniques, including radical polymerization, depending on the nature of the introduced polymerizable group.

The incorporation of monomers like this compound into copolymers would allow for the fine-tuning of material properties. By varying the ratio of the fluorinated monomer to other comonomers, properties such as solubility, surface energy, and optical clarity could be systematically adjusted. Fluorinated zwitterionic polymers, for example, have been shown to create dynamic surface coatings with unique wetting characteristics and resistance to protein fouling. rsc.org This suggests that polymers derived from this compound could be used to create advanced functional surfaces.

Use in Optoelectronic Materials

Fluorinated organic materials are of significant interest for applications in optoelectronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of a molecule, which is beneficial for charge injection and transport, as well as for improving the stability of the material against degradation by air and moisture.

The electron-withdrawing nature of the difluoromethylenedioxy group in this compound would likely influence the electronic properties of any larger conjugated system it is incorporated into. Research on fluorinated benzothiadiazoles has demonstrated their utility in creating olefin-containing dyes for red-light-emitting applications. nih.gov This highlights the potential of using fluorinated building blocks to develop new materials for organic electronics. By functionalizing the aromatic ring of this compound with electron-donating or electron-accepting groups, or by incorporating it into a larger π-conjugated system, it may be possible to create novel materials with tailored optoelectronic properties for use in a variety of devices.

Research on this compound Remains Undocumented in Publicly Available Literature

Despite a comprehensive search of scientific databases and chemical literature, no specific information, research findings, or data are publicly available for the chemical compound this compound.

Extensive searches were conducted to locate studies pertaining to the synthesis, properties, and potential applications of this specific molecule. These inquiries included targeted searches for its use in advanced materials, light-emitting or light-harvesting materials, electronic devices, and as a ligand or catalyst in chemical synthesis. Broader searches for related chemical classes, such as gem-difluoro benzodioxene derivatives and fluorinated dimethyl benzodioxenes, were also performed in an attempt to find any mention of the target compound.

The exhaustive search did not yield any articles, patents, or database entries that specifically describe "this compound." Consequently, the requested article, which was to be structured around detailed research findings and data tables for this compound, cannot be generated.

While information exists for structurally related compounds, such as 2,2-Difluoro-1,3-benzodioxole nih.govgoogle.comgoogle.com, and general methodologies for the synthesis of gem-difluoro compounds are known nih.govbeilstein-journals.orgnih.govrsc.org, there is no documented evidence of the synthesis or study of the dimethylated analogue specified in the query. The absence of information prevents any scientifically accurate discussion on its potential applications in the fields outlined in the user's request.

Therefore, all sections of the proposed article, including those on potential applications in advanced materials, chemical synthesis, and catalysis, remain unaddressed due to the lack of foundational research on the subject compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,2-Difluoro-3,3-dimethyl-1,4-benzodioxene, and what key reaction conditions must be controlled?

- Answer : The synthesis typically involves halogenation and alkylation steps. For fluorinated benzodioxene derivatives, nitration followed by diazotization and hydrolysis is a common pathway . Key conditions include maintaining anhydrous environments, controlling reaction temperatures (e.g., reflux under nitrogen for stability), and using catalysts like sodium metabisulfite to prevent unwanted side reactions . For example, fluorination may require HF or fluorinating agents under inert atmospheres to avoid hydrolysis.

Q. How is the molecular structure of this compound characterized using spectroscopic methods?

- Answer :

- NMR : The 3,3-dimethyl groups produce distinct singlets in H-NMR (δ ~2.0–2.5 ppm), while fluorine atoms influence neighboring protons and carbons, causing splitting patterns or shifts in F-NMR .

- HRMS : High-resolution mass spectrometry confirms the molecular formula (e.g., CHFO) with an exact mass match (calc. vs. observed) .

- IR : Stretching frequencies for C-F (~1100–1200 cm) and aromatic C-O (1260–1300 cm) bonds are critical for functional group identification.

Q. What are the primary reactivity patterns observed in fluorinated benzodioxene derivatives during substitution reactions?

- Answer : Fluorine's electronegativity deactivates the aromatic ring, directing electrophilic substitution to less hindered positions. For example, in 2,2-difluoro analogs, nucleophilic attacks may occur at the 5- or 6-positions of the benzodioxene ring. Methyl groups at the 3,3-positions introduce steric hindrance, reducing reactivity at adjacent sites . Redox reactions (e.g., quinone formation) are less common due to the stability of the dioxene ring.

Advanced Research Questions

Q. How do steric effects from the 3,3-dimethyl groups influence the regioselectivity of electrophilic substitution in this compound?

- Answer : The 3,3-dimethyl groups create steric bulk that shields the 4-position, directing electrophiles (e.g., nitronium ions) to the 5- or 6-positions. Computational modeling (DFT) can predict regioselectivity by analyzing electron density maps and steric maps. Experimental validation via F-NMR or X-ray crystallography is recommended to confirm substitution patterns .

Q. What experimental strategies can resolve contradictions in reported reaction yields when synthesizing fluorinated benzodioxene derivatives under varying catalytic systems?

- Answer :

- Systematic Screening : Vary catalysts (e.g., Pd/C vs. NaCO), solvents (DMF vs. DCM), and temperatures to identify optimal conditions .

- In Situ Monitoring : Use techniques like HPLC or GC-MS to track intermediate formation and side products.

- Reproducibility Checks : Ensure strict control of moisture and oxygen levels, as fluorinated compounds are sensitive to hydrolysis and oxidation .

Q. What are the challenges in computational modeling of this compound's electronic structure due to fluorine's electronegativity?

- Answer : Fluorine's strong electron-withdrawing effects complicate density functional theory (DFT) calculations by polarizing the aromatic ring. Basis sets must account for relativistic effects in fluorine atoms. Additionally, the methyl groups' steric contributions require advanced conformational sampling (e.g., molecular dynamics) to model accurate torsional angles and van der Waals interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.